5-Bromo-8-fluoroisoquinoline-1-carbonitrile
Description
5-Bromo-8-fluoroisoquinoline-1-carbonitrile (CAS: 679433-94-4) is a heterocyclic aromatic compound with the molecular formula C₉H₅BrFN and a molecular weight of 226.045 g/mol . Its structure features a bromine atom at position 5, a fluorine atom at position 8, and a carbonitrile group at position 1 of the isoquinoline scaffold. Key physicochemical properties include:
- Density: 1.6 ± 0.1 g/cm³
- Boiling Point: 310.3 ± 22.0 °C
- LogP (lipophilicity): 2.71
- Refractive Index: 1.647 .
The compound’s electron-withdrawing substituents (Br, F, and CN) enhance its reactivity in cross-coupling reactions, making it valuable in medicinal chemistry as a precursor for kinase inhibitors or neuropharmacological agents .
Properties
Molecular Formula |
C10H4BrFN2 |
|---|---|
Molecular Weight |
251.05 g/mol |
IUPAC Name |
5-bromo-8-fluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H4BrFN2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H |
InChI Key |
XMYVVPRJVMYLIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN=C(C2=C1F)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Selective Bromination to 5-Bromoisoquinoline
The bromination step to obtain 5-bromoisoquinoline derivatives is well-documented and critical for the synthesis of 5-bromo-8-fluoroisoquinoline-1-carbonitrile. The process typically uses strong acids such as concentrated sulfuric acid and brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin (DBH). The reaction is conducted at low temperatures (-30 °C to -15 °C) to maximize selectivity for the 5-position and minimize formation of 8-bromo or dibromo isoquinoline byproducts.
-
- Solvent: Concentrated sulfuric acid
- Brominating agent: NBS (preferred), DBH, or dibromoisocyanuric acid (DBI)
- Temperature: -30 °C to -15 °C
- Concentration: 0.5–1 M scale
Workup: The reaction mixture is quenched by pouring onto crushed ice, adjusting pH to ~10 with aqueous ammonia, followed by extraction with diethyl ether. Crude product is purified by recrystallization from solvents such as heptane or hexane.
Yields and selectivity: High yields (~59% isolated yield from isoquinoline) with >97% purity of 5-bromoisoquinoline have been reported under optimized conditions. The choice of brominating agent influences selectivity: DBI > NBS > DBH in reactivity and selectivity order.
Installation of the Carbonitrile Group at the 1-Position
The carbonitrile group at the 1-position is typically introduced via nucleophilic substitution or cyanation reactions on isoquinoline derivatives. A solvent-free synthesis method has been reported for cyano-substituted isoquinolines:
-
- React isoquinoline derivatives with trimethylsilyl cyanide (TMSCN) and an acylation reagent (e.g., (Boc)2O) at room temperature for 12 hours.
- Addition of trifluoroacetic acid (TFA) can be used to catalyze the reaction and improve yields.
- The reaction mixture is monitored by thin-layer chromatography (TLC) and purified directly by flash column chromatography.
-
- Dissolution of iodine, cyano, or nitro substituted isoquinoline derivatives in acetonitrile (MeCN), followed by addition of (Boc)2O and TMSCN, stirring at room temperature, and TFA addition after 0.5 h, then purification.
Summary Table of Preparation Steps and Conditions
| Step | Reagents/Conditions | Temperature | Notes | Yield / Purity |
|---|---|---|---|---|
| Bromination to 5-bromoisoquinoline | Isoquinoline, NBS (or DBH/DBI), conc. H2SO4 | -30 °C to -15 °C | Low temp critical for 5-position selectivity | ~59% isolated, >97% purity |
| Fluorination at 8-position | Electrophilic fluorination (e.g., Selectfluor) or starting from 8-fluoroisoquinoline | Room temp or controlled | Selective fluorination challenging, often precursor-based | Not explicitly quantified in literature |
| Cyanation at 1-position | Trimethylsilyl cyanide, (Boc)2O, TFA (catalytic) | Room temperature | Solvent-free or MeCN solvent; mild conditions | High conversion, purification by chromatography |
Research and Practical Considerations
- The bromination step is highly sensitive to temperature and reagent purity; recrystallization of NBS prior to use is recommended to avoid excess reagent and side products.
- Sequential one-pot reactions combining bromination and nitration or cyanation steps have been demonstrated, improving efficiency and reducing purification steps.
- The presence of fluorine can influence reactivity and regioselectivity; starting from fluorinated isoquinoline derivatives may simplify synthesis.
- Purification typically involves recrystallization and flash chromatography to achieve high purity suitable for research or pharmaceutical intermediate use.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
5-Bromo-8-fluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 5-bromo-8-fluoroisoquinoline-1-carbonitrile but differ in substituent positions and functional groups:
Physicochemical and Reactivity Comparisons
Lipophilicity (LogP): The fluorine atom in 5-bromo-8-fluoroisoquinoline-1-carbonitrile increases polarity compared to its nitro analog (5-bromo-8-nitroisoquinoline, LogP ~3.2), reducing membrane permeability but improving solubility . Methyl-substituted analogs (e.g., 156072-86-5) exhibit higher LogP (~3.0–3.5) due to the hydrophobic CH₃ group .
Synthetic Accessibility: Bromination at position 5 in isoquinoline derivatives is challenging due to isomer formation, but optimized methods using HBr/H₂O₂ yield >90% purity for 5-bromoisoquinoline precursors . Fluorination at position 8 requires specialized reagents (e.g., Selectfluor), whereas nitro groups are introduced via nitration, a less selective process .
Electronic Effects :
- The fluorine atom’s strong electron-withdrawing nature activates the carbonitrile group for nucleophilic substitution, unlike methyl-substituted analogs (e.g., 886364-86-9), where the CH₃ group donates electrons, reducing reactivity .
Research Findings and Data Tables
Table 1: Key Physicochemical Properties
Table 2: Substituent Effects on Reactivity
| Compound | Electrophilic Reactivity | Nucleophilic Reactivity | Thermal Stability |
|---|---|---|---|
| 5-Bromo-8-fluoroisoquinoline-1-CN | High (F and CN) | Moderate | High (>200°C) |
| 5-Bromo-3-methylpicolinonitrile | Low (CH₃) | Low | Moderate (~150°C) |
| 4-Bromoisoquinoline-1-carbonitrile | Moderate (Br at C4) | High | High (>200°C) |
Biological Activity
5-Bromo-8-fluoroisoquinoline-1-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential applications in drug development.
Molecular Structure
The molecular formula of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile is C10H6BrF N2. The presence of bromine and fluorine substituents on the isoquinoline ring enhances its reactivity and biological activity, making it a valuable scaffold in drug design.
Synthesis
The synthesis of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile typically involves multi-step reactions, including:
- Bromination and Fluorination : Initial halogenation of isoquinoline derivatives to introduce bromine and fluorine.
- Nitrile Formation : Conversion of carboxylic acid derivatives to nitriles through dehydration processes.
These synthetic strategies allow for the modification of the isoquinoline core, facilitating the exploration of various biological activities.
Biological Activity
5-Bromo-8-fluoroisoquinoline-1-carbonitrile exhibits a range of biological activities, which can be summarized as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures show significant antimicrobial properties against various pathogens. For example, studies have demonstrated that isoquinoline derivatives can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines. It is believed to exert its effects through the inhibition of specific kinases involved in cancer progression. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types .
Enzyme Inhibition
5-Bromo-8-fluoroisoquinoline-1-carbonitrile has been identified as a potential inhibitor of several enzymes, including protein kinases. This inhibition can disrupt signaling pathways critical for cell survival and proliferation, making it a candidate for further investigation in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile. Key findings from SAR studies include:
- Positioning of Halogens : The specific placement of bromine and fluorine atoms significantly influences the compound's potency against microbial strains and cancer cells.
- Functional Group Variations : Modifications such as introducing different functional groups at various positions on the isoquinoline ring can enhance or diminish biological activity .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various isoquinoline derivatives, 5-Bromo-8-fluoroisoquinoline-1-carbonitrile showed promising results with an inhibition zone diameter exceeding that of standard antibiotics against Candida albicans .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound effectively inhibited cell viability in breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. How can researchers design a robust synthetic route for 5-Bromo-8-fluoroisoquinoline-1-carbonitrile while minimizing halogen displacement side reactions?
- Methodological Answer :
- Step 1 : Select halogen-stable coupling agents (e.g., Suzuki-Miyaura catalysts) to preserve bromine and fluorine substituents during cross-coupling reactions. Boronic acid intermediates (e.g., 4-Bromo-2-fluorophenylboronic acid ) can guide regioselective functionalization.
- Step 2 : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF/DMF mixtures) to reduce thermal degradation of the nitrile group.
- Step 3 : Monitor reaction progress via HPLC-MS to detect halogen loss byproducts early.
- Reference : Similar protocols for bromo-fluoro intermediates are validated in boronic acid coupling reactions .
Q. What purification strategies are effective for isolating 5-Bromo-8-fluoroisoquinoline-1-carbonitrile from complex reaction mixtures?
- Methodological Answer :
- Step 1 : Employ column chromatography with silica gel modified with 5% triethylamine to mitigate adsorption of polar nitrile groups.
- Step 2 : Use preparative HPLC with a C18 reverse-phase column and acetonitrile/water gradients (pH 4–5) to separate halogenated isomers.
- Step 3 : Validate purity via -NMR integration and GC-MS (purity threshold >97% as per industrial standards ).
Q. How should researchers assess the thermal stability of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile under storage conditions?
- Methodological Answer :
- Step 1 : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via FTIR for C≡N bond integrity.
- Step 2 : Store samples at 0–6°C in amber vials under argon, as recommended for bromo-fluoro analogs .
- Step 3 : Quantify decomposition products (e.g., hydrodebromination) using LC-TOF mass spectrometry.
Advanced Research Questions
Q. How can substituent effects (Br, F, CN) on the isoquinoline core be computationally modeled to predict reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, focusing on C-1 (nitrile) and C-5 (bromine) positions.
- Step 2 : Compare activation energies for Br vs. F substitution using transition state modeling (e.g., Gaussian 16).
- Step 3 : Validate predictions with kinetic studies (e.g., measurements in DMSO at varying temperatures ).
Q. What experimental design principles resolve contradictions in reported solubility data for halogenated isoquinolines?
- Methodological Answer :
- Step 1 : Apply a factorial design (2 matrix) to test solubility in solvents (DMSO, EtOAc, MeOH) at 25°C vs. 40°C, accounting for solvent polarity and temperature .
- Step 2 : Use dynamic light scattering (DLS) to detect aggregation phenomena that skew solubility measurements.
- Step 3 : Cross-reference with Hansen solubility parameters (δ, δ, δ) for predictive modeling .
Q. How can researchers mechanistically differentiate between radical vs. ionic pathways in photodegradation of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile?
- Methodological Answer :
- Step 1 : Perform UV-light exposure experiments with radical traps (TEMPO) and ionic quenchers (NaHCO) to identify dominant pathways.
- Step 2 : Analyze reaction intermediates via EPR spectroscopy for radical signatures.
- Step 3 : Compare kinetic isotope effects (KIE) using deuterated solvents to confirm homolytic cleavage .
Methodological Framework Integration
Q. How to align mechanistic studies of 5-Bromo-8-fluoroisoquinoline-1-carbonitrile with broader theoretical frameworks in heterocyclic chemistry?
- Methodological Answer :
- Step 1 : Ground hypotheses in Frontier Molecular Orbital (FMO) theory to explain electrophilic/nucleophilic behavior.
- Step 2 : Correlate experimental results (e.g., Hammett σ values) with computational charge distribution maps.
- Step 3 : Contextualize findings within existing frameworks (e.g., Mayr’s reactivity scales) to generalize substituent effects .
Q. What statistical approaches are optimal for analyzing substituent-dependent bioactivity data in isoquinoline derivatives?
- Methodological Answer :
- Step 1 : Apply multivariate regression to quantify contributions of Br, F, and CN to IC values.
- Step 2 : Use cluster analysis (PCA or hierarchical clustering) to group compounds by electronic/pharmacophore profiles.
- Step 3 : Validate models via leave-one-out cross-validation (LOOCV) to ensure robustness .
Data Presentation Guidelines
- Tables : Include columns for substituent position, computational parameters (e.g., Mulliken charges), and experimental validation metrics.
- Figures : Use heatmaps for solubility data and reaction coordinate diagrams for DFT studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
